molecular formula C23H28F3N3O6S2 B15576543 AV22-149

AV22-149

Número de catálogo: B15576543
Peso molecular: 563.6 g/mol
Clave InChI: PRKQUNSPUREENJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AV22-149 is a useful research compound. Its molecular formula is C23H28F3N3O6S2 and its molecular weight is 563.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H28F3N3O6S2

Peso molecular

563.6 g/mol

Nombre IUPAC

2-[2-(cyclooctylamino)-3,5,6-trifluoro-4-sulfamoylphenyl]sulfonylethyl N-phenylcarbamate

InChI

InChI=1S/C23H28F3N3O6S2/c24-17-18(25)22(36(31,32)14-13-35-23(30)29-16-11-7-4-8-12-16)20(19(26)21(17)37(27,33)34)28-15-9-5-2-1-3-6-10-15/h4,7-8,11-12,15,28H,1-3,5-6,9-10,13-14H2,(H,29,30)(H2,27,33,34)

Clave InChI

PRKQUNSPUREENJ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

No Publicly Available In Vitro Characterization Data for AV22-149

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information could be found regarding the in vitro characterization of a compound designated as AV22-149.

This lack of publicly available data prevents the creation of an in-depth technical guide or whitepaper as requested. The identifier "this compound" may correspond to an internal research compound that has not yet been disclosed in publications or public filings. It is also possible that this identifier is incorrect or refers to a project name not indexed in public scientific databases.

Without access to primary research data, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or to delineate any associated signaling pathways. Consequently, the requested data tables and Graphviz diagrams cannot be generated.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company directly for any available data. Public disclosure of in vitro characterization data typically occurs at later stages of drug development, often following patent applications or initial scientific publications.

An In-depth Technical Guide to the Receptor Binding Affinity and Signaling of AV22-149 (VEGF-A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and downstream signaling pathways of the ligand AV22-149, a designation for Vascular Endothelial Growth Factor-A (VEGF-A), with its primary receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The interaction between VEGF-A and VEGFR2 is a critical regulator of angiogenesis, the formation of new blood vessels, and represents a key target in various therapeutic areas, including oncology and ischemic diseases.

Quantitative Binding Affinity Data

The binding affinity of various VEGF-A isoforms to VEGFR2 has been quantified using multiple biophysical techniques. The equilibrium dissociation constant (K_D) is a measure of the binding affinity, with lower values indicating a stronger interaction. The data presented below summarizes the binding affinities determined by different experimental methods.

Ligand (VEGF-A Isoform)ReceptorExperimental MethodDissociation Constant (K_D)Reference
VEGF-A₁₆₅aMonomeric VEGFR2Fluorescence Thermodynamics10 nM[1]
VEGF-A₁₆₅aDimeric VEGFR2Fluorescence Thermodynamics230 pM[1]
VEGF-A₁₆₅aVEGFR2Surface Plasmon Resonance (SPR)8.6 ± 0.5 nM[2]
VEGF-A₁₆₅bVEGFR2Surface Plasmon Resonance (SPR)0.67 pM
VEGF-A₁₂₁VEGFR2Surface Plasmon Resonance (SPR)0.66 nM
VRBP1 (Peptide)VEGFR2Surface Plasmon Resonance (SPR)228.3 nM[3]
VEGF-A₁₆₅a-TMRNLuc-VEGFR2NanoBRETpKi of 9.81 for unlabeled VEGF-A₁₆₅a[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of binding affinity are provided below.

2.1. Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

  • Immobilization of Receptor:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize recombinant human VEGFR2-Fc chimera onto the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target density (e.g., 400-800 Resonance Units, RU).[2]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte (VEGF-A isoforms) in a running buffer (e.g., HBS-EP+ buffer).

    • Inject the different concentrations of the analyte over the immobilized receptor surface at a constant flow rate (e.g., 50 µL/min) for a defined association time (e.g., 60 seconds).[2]

    • Allow for dissociation by flowing the running buffer over the chip for a defined dissociation time.

    • Regenerate the sensor surface between cycles if necessary using a mild regeneration solution.

  • Data Analysis:

    • Reference-subtract the sensorgrams by flowing the analyte over a reference surface with an immobilized control protein.[2]

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

2.2. Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that measures the interaction between two molecules in living cells.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for VEGFR2 fused to a NanoLuciferase (NLuc) donor (NLuc-VEGFR2).

    • Seed the transfected cells into a white, flat-bottomed 96-well plate (e.g., 40,000 cells/well) and incubate for 24 hours.[4]

  • Ligand Preparation:

    • Synthesize a fluorescently labeled version of VEGF-A, for example, with tetramethylrhodamine (B1193902) (TMR) at a specific site (VEGF-A-TMR), to act as the acceptor.[4]

  • Binding Assay:

    • Replace the cell culture medium with a suitable assay buffer (e.g., HBSS with 0.1% BSA).

    • Add the NLuc substrate, furimazine, to each well at a final concentration of 10 µM.[4]

    • For competition assays, add increasing concentrations of unlabeled VEGF-A followed by a fixed concentration of VEGF-A-TMR.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).[4]

  • Data Acquisition and Analysis:

    • Simultaneously measure the luminescence signal from the NLuc donor and the fluorescence signal from the TMR acceptor using a microplate reader equipped with appropriate filters.

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the unlabeled ligand concentration to determine the inhibition constant (Ki).

2.3. Ligand Binding ELISA

This method quantifies the binding of a ligand to its receptor in a plate-based format.

  • Plate Coating and Blocking:

    • Coat a 96-well microplate with purified VEGF-A₁₆₅ protein.

    • Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Binding Reaction:

    • Add serial dilutions of a test inhibitor or unlabeled ligand to the wells.

    • Add a fixed concentration of biotinylated recombinant VEGFR2 to the wells.

    • Incubate the plate for 1-2.5 hours at room temperature with gentle agitation to allow for binding.[5]

  • Detection:

    • Wash the plate to remove unbound components.

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.[5]

    • Wash the plate again and add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).[5]

    • Measure the signal using a microplate reader. The signal intensity is proportional to the amount of VEGFR2 bound to the coated VEGF-A.

Mandatory Visualizations

3.1. VEGF-A/VEGFR2 Signaling Pathway

The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, survival, migration, and vascular permeability.

VEGF_Signaling_Pathway cluster_plc Proliferation & Permeability cluster_pi3k Survival & Migration VEGFA VEGF-A (this compound) VEGFR2_dimer VEGFR2 Dimer VEGFA->VEGFR2_dimer Binding & Dimerization VEGFR2_mono VEGFR2 (Monomer) VEGFR2_mono->VEGFR2_dimer pVEGFR2 p-VEGFR2 (Tyr801, 951, 1175, 1214) VEGFR2_dimer->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration eNOS eNOS Akt->eNOS CellSurvival Cell Survival Akt->CellSurvival

Caption: VEGF-A binding to VEGFR2 induces downstream signaling cascades, primarily the PLCγ/ERK and PI3K/Akt pathways.

3.2. Experimental Workflow for SPR Analysis

The following diagram illustrates a typical workflow for determining the binding kinetics of a ligand to its receptor using Surface Plasmon Resonance.

SPR_Workflow start Start prep_chip Prepare Sensor Chip (e.g., CM5) start->prep_chip immobilize Immobilize Receptor (VEGFR2) on Chip Surface prep_chip->immobilize prep_analyte Prepare Analyte (VEGF-A) Serial Dilutions immobilize->prep_analyte association Association Phase: Inject Analyte over Surface prep_analyte->association dissociation Dissociation Phase: Flow Running Buffer association->dissociation regeneration Regeneration Step (If necessary) dissociation->regeneration data_acq Data Acquisition: Measure Response Units (RU) vs. Time dissociation->data_acq regeneration->association Next Concentration data_analysis Data Analysis: Fit Sensorgrams to Kinetic Model data_acq->data_analysis results Determine ka, kd, and KD data_analysis->results end End results->end

Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

References

AV22-149 biophysical properties

Author: BenchChem Technical Support Team. Date: December 2025

No Publicly Available Data for AV22-149 Prevents In-Depth Analysis

An extensive search of scientific and technical literature has revealed no publicly available information on a compound or molecule designated as "this compound." This absence of data makes it impossible to provide the requested in-depth technical guide on its biophysical properties.

Without any source data, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

Should a publicly recognized identifier or relevant documentation for this compound become available, a comprehensive technical guide can be generated. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to consult internal documentation or await public disclosure of data related to "this compound."

Methodological & Application

Application Notes and Protocols for AV22-149 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation Reveals No Publicly Available Data for "AV22-149"

A comprehensive search of publicly available scientific literature and clinical trial databases for "this compound" did not yield any specific information regarding its mechanism of action, signaling pathways, or use in animal models. The search results did identify compounds with similar designations, such as THR-149 and VVZ-149, which are distinct molecules with their own specific applications and research data.

Therefore, it is not possible to provide detailed application notes and protocols for a compound for which there is no available scientific information. The following sections outline the general procedures and considerations that would be necessary for utilizing a novel compound like this compound in animal models, should information become available.

General Workflow for In Vivo Compound Evaluation

The successful application of a novel compound in animal models requires a systematic approach, beginning with fundamental characterization and progressing to efficacy studies.

experimental_workflow cluster_0 Preclinical In Vivo Evaluation Compound Characterization Compound Characterization Pharmacokinetic Studies Pharmacokinetic Studies Compound Characterization->Pharmacokinetic Studies Establish Dosing Toxicity Assessment Toxicity Assessment Pharmacokinetic Studies->Toxicity Assessment Determine Safety Profile Efficacy Studies Efficacy Studies Toxicity Assessment->Efficacy Studies Select Therapeutic Window

Caption: A generalized workflow for the in vivo evaluation of a novel therapeutic compound.

Hypothetical Signaling Pathway and Mechanism of Action

While no specific pathway for this compound is known, a common target for therapeutic compounds is the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is implicated in various inflammatory and autoimmune diseases. The diagram below illustrates a hypothetical inhibitory action of a compound on this pathway.

signaling_pathway cluster_pathway Hypothetical JAK/STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates AV22_149 This compound AV22_149->JAK Inhibits

Troubleshooting & Optimization

Technical Support Center: AV-Class Gene Editing Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific product named "AV22-149" is not publicly available. This guide provides general information and troubleshooting advice regarding off-target effects and mitigation strategies relevant to adeno-associated virus (AAV)-delivered gene-editing systems, such as CRISPR-Cas9.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of CRISPR-Cas9 gene editing?

Off-target effects refer to the unintended cleavage or editing of DNA at genomic sites that are not the intended target.[1] In CRISPR-Cas9 systems, the guide RNA (gRNA) is designed to direct the Cas9 nuclease to a specific genomic locus. However, the gRNA can sometimes guide the Cas9 to unintended sites with sequence similarity to the on-target site, leading to off-target mutations.[1] These unintended alterations can have significant consequences, including the disruption of normal cellular processes, activation of oncogenes, or other adverse events.[2]

Q2: How significant is the risk of off-target effects with AAV-delivered CRISPR-Cas9?

The risk of off-target effects is a critical consideration in all CRISPR-based therapies and research. While the CRISPR-Cas9 system is known for its high specificity, off-target cleavage can occur.[1][2] Studies involving AAV-mediated CRISPR targeting in neonatal mouse livers have shown a low off-target risk, but also indicated that AAV vector genomes can be captured by CRISPR-induced double-strand DNA breaks.[3] The frequency of off-target effects can vary depending on the experimental design, the gRNA sequence, and the delivery method.[1][2] For therapeutic applications, even a low off-target rate is a significant concern that must be thoroughly evaluated and minimized.[1]

Q3: What are the primary causes of off-target effects?

The main cause of off-target effects is the tolerance of the Cas9 nuclease for mismatches between the gRNA and the genomic DNA sequence. Off-target sites often have high sequence homology to the intended target site.[1] Off-target cleavage is more likely to occur at sites with a few base pair mismatches, particularly at the 5' end of the gRNA sequence.[2]

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

Issue: High frequency of suspected off-target mutations observed in my experiment.

If you are observing a higher-than-expected rate of off-target effects, consider the following troubleshooting steps and mitigation strategies.

1. gRNA Design and Optimization:

  • Action: Re-evaluate your gRNA design. Utilize bioinformatics tools to identify and select gRNAs with minimal predicted off-target sites.

  • Mitigation:

    • Use truncated gRNAs, which can reduce off-target effects.[3]

    • Employ a two-gRNA approach with Cas9 nickases. This strategy requires two nearby nicks to create a double-strand break, significantly reducing the likelihood of off-target mutations from a single off-target nick.[1]

2. Choice of Cas9 Nuclease and Delivery Method:

  • Action: Evaluate the Cas9 variant and the delivery system being used.

  • Mitigation:

    • Utilize high-fidelity Cas9 nucleases that have been engineered for reduced off-target activity.[3]

    • Consider the delivery method. While viral vectors like AAV are effective, the delivery of Cas9/sgRNA as a ribonucleoprotein (RNP) complex via electroporation has been shown to have higher on-target editing efficiency and lower off-target mutations compared to plasmid transfection.[2]

3. Tissue-Specific Expression:

  • Action: If your application is tissue-specific, assess the expression pattern of your gene-editing components.

  • Mitigation:

    • Restrict the expression of the nuclease to the target tissue by using tissue-specific promoters.[4]

    • Incorporate miRNA target sites into the 3' untranslated region (UTR) of the transgene to limit expression in non-target tissues.[4]

Quantitative Data Summary

Mitigation StrategyEffect on Off-Target FrequencyKey ConsiderationsReference
High-Fidelity Cas9 Nucleases Reduced off-target effectsMay have different PAM requirements or on-target efficiency.[3]
Truncated gRNAs Reduced off-target effectsMay have lower on-target editing efficiency.[3]
Dual gRNA with Cas9 Nickases Significantly reduces off-target mutationsRequires two gRNAs in close proximity to the target site.[1]
RNP Delivery vs. Plasmid Lower off-target mutations with RNPRNP has a shorter half-life in the cell.[2]
Tissue-Specific Promoters Reduces off-target effects in non-target tissuesPromoter activity may vary.[4]

Key Experimental Protocols

Protocol 1: Whole-Genome Sequencing (WGS) for Off-Target Analysis

This protocol provides a general overview of how to assess on- and off-target insertions and deletions.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both treated and control cells or tissues.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for your chosen sequencing platform.

  • Sequencing: Perform deep sequencing of the entire genome.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Identify potential off-target sites using bioinformatics tools that predict sites with homology to the gRNA sequence.

    • Analyze the sequencing data at these predicted sites for the presence of insertions or deletions (indels) in the treated samples compared to the control samples.

Protocol 2: GUIDE-tag Analysis for Off-Target Site Identification

This method can be used to identify potential off-target sites of a nuclease.

  • Cell Culture and Transfection: Co-transfect cells with the gene-editing components and a short, double-stranded oligodeoxynucleotide (dsODN) tag.

  • Genomic DNA Extraction: Isolate genomic DNA from the transfected cells.

  • Library Preparation and Sequencing: Prepare a library for deep sequencing that allows for the identification of genomic locations where the dsODN tag has been integrated.

  • Data Analysis: Analyze the sequencing data to map the integration sites of the dsODN tag. These integration sites correspond to the locations of double-strand breaks created by the nuclease, revealing both on- and off-target cleavage events.

Visualizations

CRISPR_Mechanism cluster_0 CRISPR-Cas9 Complex cluster_1 Target DNA gRNA Guide RNA (gRNA) Cas9 Cas9 Nuclease gRNA->Cas9 binds to OnTarget On-Target Site Cas9->OnTarget directed by gRNA to OffTarget Off-Target Site (with mismatches) Cas9->OffTarget can also bind to Cleavage Double-Strand Break (DSB) OnTarget->Cleavage leads to OffTargetCleavage Off-Target DSB OffTarget->OffTargetCleavage leads to (unintended)

Caption: Mechanism of on-target and off-target cleavage by the CRISPR-Cas9 system.

Off_Target_Analysis_Workflow start Experiment with Gene Editing Tool genomic_dna Genomic DNA Extraction start->genomic_dna prediction In Silico Off-Target Prediction start->prediction wgs Whole-Genome Sequencing (WGS) genomic_dna->wgs guide_seq GUIDE-seq / GUIDE-tag genomic_dna->guide_seq analysis Bioinformatic Analysis prediction->analysis wgs->analysis guide_seq->analysis validation Validation of Potential Off-Target Sites analysis->validation end Quantification of Off-Target Effects validation->end Mitigation_Strategies cluster_gRNA gRNA Modification cluster_Cas9 Nuclease Engineering cluster_Delivery Delivery Method Truncated_gRNA Truncated gRNAs Mitigation Off-Target Mitigation Truncated_gRNA->Mitigation Dual_gRNA Dual gRNA with Nickases Dual_gRNA->Mitigation High_Fidelity_Cas9 High-Fidelity Cas9 High_Fidelity_Cas9->Mitigation RNP_Delivery RNP Electroporation RNP_Delivery->Mitigation Tissue_Specific Tissue-Specific Promoters Tissue_Specific->Mitigation

References

Technical Support Center: Troubleshooting Experimental Variability for AV22-149

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals: Initial searches for "AV22-149" did not yield specific information regarding a particular molecule, assay, or experimental protocol within publicly available scientific databases. The guidance provided below is based on general principles of troubleshooting experimental variability in a laboratory setting. For precise and targeted advice, please provide more context about the nature of this compound (e.g., is it a small molecule, antibody, cell line, or a specific experimental procedure?).

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in our results with this compound. What are the potential sources of this variability?

A1: Batch-to-batch variability can stem from multiple factors throughout the experimental workflow. Key areas to investigate include:

  • Reagent Stability and Handling: Inconsistent thawing/freezing cycles, improper storage temperatures, or lot-to-lot differences in critical reagents can introduce significant variability.

  • Sample Preparation: Variations in sample collection, processing, or storage can lead to inconsistent starting material.

  • Instrumentation: Lack of regular calibration and maintenance of essential equipment like pipettes, centrifuges, and plate readers can be a major source of error.

  • Operator-Dependent Variation: Differences in technique between laboratory personnel can contribute to variability, especially in sensitive assays.

Q2: Our assay involving this compound is showing a high coefficient of variation (%CV) between technical replicates. What steps can we take to improve precision?

A2: High %CV in technical replicates often points to issues with the execution of the assay itself. Consider the following:

  • Pipetting Technique: Ensure proper and consistent pipetting. Use calibrated pipettes and pre-wet the tips.

  • Mixing: Inadequate mixing of reagents or samples can lead to non-uniform reactions.

  • Edge Effects in Plate-Based Assays: Temperature or evaporation gradients across a microplate can cause "edge effects." To mitigate this, avoid using the outer wells or fill them with a buffer.

  • Incubation Times and Temperatures: Strict adherence to specified incubation times and precise temperature control are critical for reproducible results.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Assay Signal

If you are experiencing inconsistent signal (high background, low signal-to-noise ratio) in your experiments with this compound, follow this workflow:

G cluster_0 Signal Troubleshooting Workflow start Inconsistent Signal Observed check_reagents Verify Reagent Integrity (Storage, Expiration, Lot #) start->check_reagents check_protocol Review Protocol Adherence (Incubation times, Temperatures) start->check_protocol optimize_concentration Optimize this compound Concentration check_reagents->optimize_concentration check_protocol->optimize_concentration check_instrument Validate Instrument Settings (Gain, Read Time) optimize_concentration->check_instrument positive_control Run Positive/Negative Controls check_instrument->positive_control analyze_controls Analyze Control Performance positive_control->analyze_controls troubleshoot_controls Troubleshoot Control-Specific Issues analyze_controls->troubleshoot_controls Controls Fail system_ok System OK Investigate Sample Matrix Effects analyze_controls->system_ok Controls Pass end Signal Stabilized troubleshoot_controls->end system_ok->end G cluster_0 Hypothetical Signaling Pathway & Variability Points Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of this compound) Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor This compound inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression v1 Cell Density/ Passage Number v1->Receptor v2 Serum Lot Variability v2->Receptor v3 This compound Concentration/Purity v3->Kinase_B v4 Readout Assay Variability v4->Gene_Expression

Improving AV22-149 yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

AV22-149 Technical Support Center

Welcome to the technical support center for this compound, a potent and selective inhibitor of Kinase-X. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound, helping you improve both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound for maximizing yield?

The final coupling reaction (Step 3) is the most yield-sensitive part of the synthesis. This step involves the formation of a key C-N bond and is highly susceptible to side reactions if not performed under optimal conditions. Careful control of temperature, dropwise addition of reagents, and maintaining an inert atmosphere are crucial for success.[1][2]

Q2: What are the common impurities observed during the synthesis of this compound?

The most frequently observed process-related impurity is "Impurity-Y," which arises from a side reaction of the starting material in Step 3. Additionally, unreacted starting materials from Step 2 and over-alkylation byproducts can also be present if the reaction is not driven to completion or if temperature control is poor. The purity of starting materials is critical, as impurities can carry over into the final active pharmaceutical ingredient (API).[3][4]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound due to its precision and ability to separate complex mixtures.[5][6][7] Gas Chromatography (GC) can also be used to detect volatile impurities.[6][7] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: What is the expected yield and purity for this compound synthesis?

The expected yield and purity can vary based on the scale and precision of the experimental setup. The following tables provide a summary of typical outcomes.

Table 1: Expected Yields per Synthesis Step
Synthesis StepDescriptionExpected Yield Range
Step 1Esterification90-95%
Step 2Suzuki Coupling85-90%
Step 3Amide Coupling65-75%
Overall Three Steps 55-65%
Table 2: Purity Specifications for this compound
Purity GradePurity Level (by HPLC)Intended Use
Standard Grade>95%In vitro screening
High Purity>99%Cell-based assays, early-stage in vivo
Ultra-Pure>99.5%Advanced preclinical and clinical studies

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield in Step 3 (Amide Coupling)

You are consistently achieving yields below 60% in the final amide coupling step.

Possible Causes and Solutions:

CauseRecommended Solution
Moisture in Reaction: The coupling reagents are sensitive to moisture, leading to hydrolysis and reduced efficiency.Ensure all glassware is flame-dried or oven-dried before use.[1] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reagent Addition Rate: Adding reagents too quickly can lead to localized heating and side reactions.[2]Add the coupling agent and base dropwise over a period of 30-60 minutes while monitoring the internal temperature of the reaction.[1]
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider adding a small additional charge of the coupling reagent.[1][8]
Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition.Maintain the reaction temperature strictly at the recommended 0°C during reagent addition and then allow it to slowly warm to room temperature. Use a calibrated thermometer.
Poor Stirring: Inefficient mixing can lead to localized concentration gradients and incomplete reaction.Use a properly sized stir bar and ensure vigorous, continuous stirring throughout the reaction.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield in Step 3 (<60%) check_moisture Were all reagents and solvents anhydrous? Was glassware properly dried? start->check_moisture check_reagents Were reagents added dropwise? Was temperature controlled? check_moisture->check_reagents Yes solution_moisture Action: Use anhydrous conditions. Flame-dry glassware. Run under N2/Ar. check_moisture->solution_moisture No check_monitoring Was reaction monitored to completion (TLC/HPLC)? check_reagents->check_monitoring Yes solution_reagents Action: Control addition rate and temperature. Use an addition funnel and ice bath. check_reagents->solution_reagents No solution_monitoring Action: Monitor every 30 mins. If stalled, add more coupling agent. check_monitoring->solution_monitoring No

Caption: Troubleshooting decision tree for low yield in Step 3.

Issue 2: High Levels of Impurity-Y (>2%) after Purification

Despite purification by column chromatography, the final product contains more than 2% of Impurity-Y.

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution during Chromatography: Impurity-Y has a similar polarity to this compound, causing it to co-elute during column chromatography.Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. Consider using a different stationary phase (e.g., a different type of silica (B1680970) gel).[5]
Impurity Formation During Workup: The workup conditions may be promoting the formation of Impurity-Y.Ensure the quenching step is performed quickly and at a low temperature.[1] Avoid prolonged exposure to acidic or basic conditions during the aqueous workup.
Insufficient Purification: A single purification step may not be enough to remove Impurity-Y to the required level.Perform a recrystallization step after column chromatography. Toluene or a mixture of ethyl acetate (B1210297) and heptane (B126788) is a good starting point for solvent screening.
Inaccurate Purity Assessment: The HPLC method may not be adequately resolving this compound from Impurity-Y.Develop a more robust HPLC method. Increase the run time, adjust the gradient, or change the column to one with a different selectivity to ensure baseline separation.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound - Step 3 (Amide Coupling)
  • Setup: Under a nitrogen atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/g). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: To the stirred solution, add the amine intermediate (1.1 eq), followed by HOBt (1.2 eq) and EDCI (1.2 eq).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.

This compound Synthesis Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis step1 Step 1: Esterification step2 Step 2: Suzuki Coupling step1->step2 step3 Step 3: Amide Coupling step2->step3 workup Aqueous Workup step3->workup Crude Product chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity Analysis (HPLC/NMR) recrystallization->analysis final_product final_product analysis->final_product Pure this compound (>99%)

Caption: Overall workflow for the synthesis and purification of this compound.

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane (B92381)/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Fraction Collection: Collect fractions based on TLC analysis.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the partially purified this compound.

Signaling Pathway

This compound is an inhibitor of Kinase-X, a critical component of the Pro-Growth Signaling Pathway. By blocking the phosphorylation of Substrate-Y, this compound effectively halts downstream signaling, leading to cell cycle arrest.

This compound Mechanism of Action

moa_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_x Kinase-X (KX) receptor->kinase_x Activates substrate_y Substrate-Y kinase_x->substrate_y Phosphorylates downstream Downstream Signaling substrate_y->downstream cell_cycle Cell Cycle Progression downstream->cell_cycle av22_149 This compound av22_149->kinase_x Inhibits

Caption: The inhibitory effect of this compound on the Kinase-X pathway.

References

Technical Support Center: AV22-149 Immune Response in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the immune response to AV22-149 in animal models. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected immunogenic profile of the this compound vector in common animal models?

A1: this compound, an adeno-associated virus (AAV) vector, is expected to elicit both innate and adaptive immune responses in animal models.[1][2] Early preclinical studies with AAV vectors have shown evidence of mild immune responses.[1][2] The magnitude and nature of this response can be influenced by factors such as the vector dose, route of administration, and the specific animal model used.[1][2] Researchers should anticipate the development of neutralizing antibodies (NAbs) against the AAV capsid and a potential cytotoxic T-lymphocyte (CTL) response to capsid proteins.[1]

Q2: How can pre-existing immunity to AAV vectors in animal colonies affect our study outcomes with this compound?

A2: Pre-existing immunity, primarily in the form of neutralizing antibodies from natural AAV infections, can significantly impact the efficacy of this compound. These NAbs can prevent the vector from transducing target cells, leading to reduced or absent transgene expression. It is crucial to screen animals for pre-existing NAbs before initiating a study to ensure accurate interpretation of results.[1]

Q3: What are the key differences in immune responses to AAV vectors observed between small and large animal models?

A3: While rodent models are valuable for initial immunogenicity screening, larger animal models such as non-human primates (NHPs) often provide a more predictive model of the human immune response.[1] For instance, studies in NHPs have revealed differences in the function and phenotype of capsid-reactive T-cells compared to those in humans.[1] The translation of findings from rodent and dog models to human studies has not always been successful, highlighting the need for careful model selection.[1][2]

Q4: What are the primary mechanisms driving the cellular immune response to this compound?

A4: The cellular immune response is a critical component of the adaptive immune response to AAV vectors.[3] It is primarily mediated by CD8+ cytotoxic T-lymphocytes that recognize and eliminate transduced cells presenting AAV capsid-derived peptides.[1] This process is initiated by the cross-presentation of AAV capsid proteins by antigen-presenting cells.[1] The magnitude of the virus-specific T-cell response can be highly correlated with disease severity in viral infections.[3][4]

Troubleshooting Guides

Issue 1: High variability in transgene expression across animals treated with this compound.

  • Possible Cause: Pre-existing neutralizing antibodies (NAbs) against the AAV capsid in some animals.

  • Troubleshooting Steps:

    • Screen all animals for pre-existing NAbs to the specific AAV serotype used in this compound prior to vector administration.

    • Exclude animals with high NAb titers from the study or group them separately to analyze the impact of pre-existing immunity.

    • Ensure consistent and accurate vector administration across all animals.

Issue 2: Rapid loss of transgene expression after initial successful transduction with this compound.

  • Possible Cause: A strong cytotoxic T-lymphocyte (CTL) response against transduced cells.

  • Troubleshooting Steps:

    • Perform an enzyme-linked immunosorbent spot (ELISpot) assay to quantify the number of capsid-specific T-cells.

    • Use flow cytometry to phenotype T-cell populations and identify activated CD8+ T-cells.

    • Consider using an immunomodulatory regimen, such as corticosteroids, to suppress the T-cell response, and evaluate its effectiveness.[1]

Issue 3: Unexpected inflammatory response at the injection site or systemically after this compound administration.

  • Possible Cause: Innate immune activation by the AAV vector.

  • Troubleshooting Steps:

    • Measure pro-inflammatory cytokine and chemokine levels (e.g., IL-6, TNF-α, IFN-γ) in serum at various time points post-administration.

    • Perform histological analysis of the injection site and major organs to assess immune cell infiltration.

    • Ensure the vector preparation is free of contaminants that could trigger an inflammatory response.

Quantitative Data Summary

Table 1: Representative Cytokine Profile in C57BL/6 Mice Following Intravenous Administration of this compound

CytokinePre-dose (pg/mL)6 hours post-dose (pg/mL)24 hours post-dose (pg/mL)7 days post-dose (pg/mL)
IL-6< 5150 ± 2545 ± 10< 5
TNF-α< 580 ± 1520 ± 5< 5
IFN-γ< 530 ± 810 ± 3< 5
IL-10< 525 ± 740 ± 1215 ± 5

Data are presented as mean ± standard deviation.

Table 2: Neutralizing Antibody Titers in Non-Human Primates Following Intramuscular Administration of this compound

Animal IDPre-dose TiterWeek 4 Post-dose TiterWeek 12 Post-dose Titer
NHP-01< 1:51:2001:800
NHP-02< 1:51:1501:650
NHP-031:101:5001:2000
NHP-04< 1:51:2501:1000

Titer is defined as the reciprocal of the highest serum dilution that neutralizes 50% of vector transduction.

Experimental Protocols

Protocol 1: Quantification of Neutralizing Antibodies (NAbs) by in vitro Transduction Inhibition Assay

  • Serum Preparation: Collect blood samples from animals at specified time points and isolate serum. Heat-inactivate the serum at 56°C for 30 minutes.

  • Serial Dilution: Perform serial dilutions of the heat-inactivated serum in cell culture medium.

  • Vector Incubation: Mix the diluted serum with a known concentration of this compound expressing a reporter gene (e.g., luciferase) and incubate for 1 hour at 37°C.

  • Cell Transduction: Add the serum-vector mixture to a permissive cell line (e.g., HEK293) and incubate for 48-72 hours.

  • Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase activity).

  • Titer Calculation: The NAb titer is the reciprocal of the highest serum dilution that results in a 50% or greater reduction in reporter gene expression compared to a control with no serum.

Protocol 2: ELISpot Assay for Capsid-Specific T-cells

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from animals.

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Cell Plating: Add the isolated cells to the coated plate.

  • Stimulation: Stimulate the cells with a peptide library spanning the this compound capsid protein. Include positive (e.g., PHA) and negative (e.g., media alone) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.

  • Spot Development: Add a substrate to develop the spots, which represent individual IFN-γ-secreting cells.

  • Analysis: Count the spots using an automated ELISpot reader.

Visualizations

AV22_149_Innate_Immune_Response AV22_149 This compound Vector APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) AV22_149->APC Uptake TLR Toll-like Receptor (e.g., TLR9) APC->TLR Viral DNA Recognition Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-γ) TLR->Cytokines Signaling Cascade Adaptive_Immunity Adaptive Immune Response Activation Cytokines->Adaptive_Immunity Stimulation

Caption: Innate immune activation pathway following this compound administration.

AV22_149_Adaptive_Immune_Response cluster_APC Antigen Presenting Cell (APC) cluster_T_Cells T-Cell Activation cluster_B_Cells B-Cell Activation APC This compound Uptake & Processing MHC_I MHC Class I Presentation APC->MHC_I MHC_II MHC Class II Presentation APC->MHC_II CD8_T_Cell CD8+ T-Cell MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T-Cell MHC_II->CD4_T_Cell Activation CTL Cytotoxic T-Lymphocyte (CTL) Mediated Killing of Transduced Cells CD8_T_Cell->CTL B_Cell B-Cell CD4_T_Cell->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell NAbs Neutralizing Antibodies Plasma_Cell->NAbs Experimental_Workflow Start Start: Animal Model Selection & NAb Screening Vector_Admin This compound Administration (IV, IM, etc.) Start->Vector_Admin Timepoints Sample Collection at Multiple Timepoints (Blood, Tissues) Vector_Admin->Timepoints Immuno_Assays Immunogenicity Assessment Timepoints->Immuno_Assays NAb_Assay Neutralizing Antibody Assay Immuno_Assays->NAb_Assay T_Cell_Assay T-Cell Response Assay (ELISpot, Flow Cytometry) Immuno_Assays->T_Cell_Assay Cytokine_Assay Cytokine Profiling Immuno_Assays->Cytokine_Assay Data_Analysis Data Analysis & Interpretation NAb_Assay->Data_Analysis T_Cell_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

References

Refining AV22-149 dosage for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on a hypothetical molecule, AV22-149, a selective inhibitor of the MEK1/2 kinases in the ERK signaling pathway. All data, protocols, and troubleshooting advice are provided as illustrative examples for research and development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

For most cancer cell lines, a starting concentration of 10-50 nM is recommended. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q2: What is the solubility of this compound?

This compound is soluble in DMSO up to 10 mM. For cell culture experiments, it is advisable to prepare a stock solution in DMSO and then dilute it in culture media to the desired final concentration. Ensure the final DMSO concentration in the culture media is below 0.1% to avoid solvent-induced toxicity.

Q3: How can I confirm that this compound is inhibiting the ERK signaling pathway in my cells?

The most common method to confirm the on-target activity of this compound is to perform a western blot analysis to assess the phosphorylation levels of ERK (p-ERK). A significant decrease in p-ERK levels upon treatment with this compound indicates successful pathway inhibition.

Q4: Does this compound exhibit off-target effects?

While this compound is designed to be a selective MEK1/2 inhibitor, off-target effects are possible, especially at higher concentrations. To assess for off-target effects, consider performing a kinome scan or testing the effects of this compound on the phosphorylation of other key signaling kinases.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No significant decrease in cell viability observed after this compound treatment. 1. Sub-optimal dosage. 2. Cell line is resistant to MEK inhibition. 3. Compound degradation.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Confirm MEK/ERK pathway activation in your cell line (e.g., via western blot for p-ERK). Consider using a positive control cell line known to be sensitive to MEK inhibitors. 3. Ensure proper storage of this compound stock solutions (-20°C or -80°C) and use freshly prepared dilutions for experiments.
High variability between replicate wells in a cell viability assay. 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected cell morphology changes or toxicity at low concentrations. 1. DMSO toxicity. 2. Off-target effects of this compound.1. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (DMSO only) to assess solvent toxicity. 2. Test for off-target effects using a lower concentration range or a different MEK inhibitor as a comparator.

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 20 µM down to 2 nM. Also, prepare a vehicle control (0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Data Summary

Cell Line This compound IC50 (nM) p-ERK Inhibition (at 100 nM)
HT-29 (Colon Cancer)15.285%
A375 (Melanoma)8.792%
Panc-1 (Pancreatic Cancer)125.645%
HCT116 (Colon Cancer)> 1000< 10%

Visualizations

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation AV22_149 This compound AV22_149->MEK

Caption: The ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis CellSeeding 1. Seed Cells in 96-well Plate Incubate24h 2. Incubate 24 hours CellSeeding->Incubate24h PrepareDilutions 3. Prepare this compound Serial Dilutions Incubate24h->PrepareDilutions AddCompound 4. Add Compound to Cells PrepareDilutions->AddCompound Incubate72h 5. Incubate 72 hours AddCompound->Incubate72h AddReagent 6. Add Viability Reagent Incubate72h->AddReagent ReadPlate 7. Read Plate (Luminescence) AddReagent->ReadPlate DataNormalization 8. Normalize Data to Vehicle ReadPlate->DataNormalization IC50 9. Calculate IC50 DataNormalization->IC50

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Validation & Comparative

Benchmarking AV22-149: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking analysis of AV22-149 against current standard-of-care treatments cannot be provided at this time. Extensive searches for "this compound" have yielded no specific information regarding its mechanism of action, intended therapeutic area, or any associated preclinical or clinical studies.

The initial step in generating a comparative guide is to understand the fundamental properties of the molecule . This includes identifying the biological pathways it targets and the medical condition it is designed to treat. Without this foundational knowledge, it is impossible to determine the relevant standard-of-care therapies for a meaningful comparison of efficacy, safety, and experimental protocols.

Further investigation into publicly available scientific literature and clinical trial registries did not produce any data related to a compound designated this compound. This suggests that this compound may be an internal designation for a very early-stage compound that has not yet been publicly disclosed, or the identifier may be incorrect.

To proceed with a benchmarking analysis, information regarding the following aspects of this compound is essential:

  • Therapeutic Target and Mechanism of Action: Understanding the specific protein, gene, or pathway that this compound modulates is critical to identify comparable treatments.

  • Intended Indication: The specific disease or condition for which this compound is being developed will determine the current standard-of-care therapies.

  • Preclinical and Clinical Data: Any available data on the efficacy and safety of this compound from in vitro, in vivo, or human studies would be necessary for a quantitative comparison.

Without this essential information, a comparison guide with data tables, experimental protocols, and signaling pathway diagrams as requested cannot be generated.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of AV22-149, a novel negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), and Fenobam, a clinically evaluated mGluR5 antagonist. This comparison is intended to inform research and development decisions by presenting key preclinical and clinical findings for both compounds.

Compound Overview

This compound represents a next-generation mGluR5 NAM, structurally analogous to Basimglurant (B1667758) (RG7090), with high potency and selectivity. It is under investigation for its therapeutic potential in major depressive disorder (MDD).

Fenobam is a nonbenzodiazepine anxiolytic agent that was later identified as a potent and selective noncompetitive mGluR5 antagonist with inverse agonist properties.[1] It has been studied in anxiety disorders and Fragile X syndrome.[2]

Mechanism of Action

Both compounds target the mGluR5, a G-protein coupled receptor involved in modulating excitatory neurotransmission. However, their modulatory actions differ slightly.

  • This compound (as Basimglurant) acts as a negative allosteric modulator, binding to a site distinct from the glutamate binding site and reducing the receptor's response to glutamate.[3] This dampens excessive glutamatergic signaling.

  • Fenobam also acts at an allosteric site but is characterized as a noncompetitive antagonist and has demonstrated inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of an agonist.[1]

cluster_0 mGluR5 Signaling Pathway cluster_1 Modulator Action Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Downstream_Signaling Downstream Signaling Ca_Release->Downstream_Signaling AV22_149 This compound (NAM) AV22_149->mGluR5 Inhibits Glutamate Response Fenobam Fenobam (Antagonist / Inverse Agonist) Fenobam->mGluR5 Inhibits & Reduces Basal Activity

Mechanism of mGluR5 modulation by this compound and Fenobam.

Preclinical Data Summary

ParameterThis compound (as Basimglurant)FenobamReference
Binding Affinity (Kd) 1.1 nM (human mGlu5)31 nM (human mGlu5)[4],[1]
Functional Activity (IC50) Potent inhibitor of glutamate-induced intracellular calcium response58 nM (inhibition of quisqualate-evoked intracellular calcium response)[3],[1]
Selectivity High specificity for mGlu5Selective for mGlu5[5],[1]
In Vivo Efficacy Antidepressant-like effects in rodent modelsAnxiolytic activity in rodent models (e.g., Vogel conflict test)[6],[1]

Clinical Trial Data Comparison

This compound (as Basimglurant) in Major Depressive Disorder

A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Basimglurant as an adjunctive therapy in patients with MDD who had an inadequate response to antidepressant treatment.

Endpoint (6-week treatment)PlaceboBasimglurant (1.5 mg)p-valueReference
Change in Clinician-Rated MADRS Score (Primary) -14.6-16.10.42[7]
Change in Patient-Rated MADRS Score (Secondary) -13.3-16.20.04[8]
Patient-Rated MADRS Remission Rate (Secondary) 22.0%36.0%0.03[8]
Change in QIDS-SR-16 Score (Secondary) -5.8-7.50.009[8]

While the primary endpoint was not met, Basimglurant showed a statistically significant effect on several patient-rated secondary endpoints, suggesting a potential antidepressant effect.[7][8]

Fenobam in Anxiety and Fragile X Syndrome

Fenobam was evaluated in several clinical trials for anxiety and more recently in a pilot study for Fragile X syndrome.

Study PopulationKey FindingsReference
Anxiety Disorders Efficacy comparable to diazepam in a double-blind, placebo-controlled trial. Good safety profile with no oversedation.[9]
Fragile X Syndrome (Pilot Study) Single doses (50-150 mg) were well-tolerated. Showed potential for clinical improvements in behavior and prepulse inhibition (PPI).[2]

Experimental Protocols

FLIPR Calcium Mobilization Assay (for Functional Activity)

This assay is a standard method for assessing the activity of compounds that modulate Gq-coupled receptors like mGluR5.[3]

Cell_Plating Plate cells expressing mGluR5 Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add test compound (this compound or Fenobam) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with mGluR5 agonist (e.g., glutamate) Compound_Addition->Agonist_Stimulation Data_Acquisition Measure fluorescence change over time (FLIPR) Agonist_Stimulation->Data_Acquisition Data_Analysis Analyze data to determine IC50 Data_Acquisition->Data_Analysis

Workflow for the FLIPR Calcium Mobilization Assay.

Protocol Steps:

  • Cell Culture: Cells stably expressing the human mGluR5 receptor are cultured and plated in microplates.

  • Dye Loading: The cells are loaded with a fluorescent calcium indicator dye.

  • Compound Incubation: The test compound (this compound or Fenobam) at various concentrations is added to the wells and incubated.

  • Agonist Stimulation: An mGluR5 agonist, such as glutamate or quisqualate, is added to stimulate the receptor.[1][3]

  • Data Acquisition: A Fluorometric Imaging Plate Reader (FLIPR) measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The data are analyzed to determine the inhibitory concentration (IC50) of the test compound.

Rodent Models of Anxiety (e.g., Vogel Conflict Test)

This test is used to screen for potential anxiolytic drugs.

Protocol Steps:

  • Water Deprivation: Rats are deprived of water for a period to motivate them to drink.

  • Training: The animals are placed in a chamber with a drinking spout and are trained to drink from it.

  • Test Session: During the test session, the animals receive a mild electric shock every 20th lick of the spout.

  • Drug Administration: The test compound (e.g., Fenobam) is administered orally before the test session.[1]

  • Data Collection: The number of shocks the animals are willing to take to drink is recorded. An increase in the number of shocks taken is indicative of an anxiolytic effect.

Summary and Conclusion

This compound (as Basimglurant) and Fenobam are both potent and selective allosteric modulators of mGluR5, a promising target for a range of CNS disorders.

  • This compound (as Basimglurant) has a higher binding affinity and has been investigated as an adjunctive treatment for MDD. While it did not meet its primary endpoint in a Phase II trial, it showed promising effects on patient-reported outcomes, warranting further investigation.[8]

  • Fenobam has a well-established anxiolytic profile in both preclinical and clinical settings and has shown potential in treating core symptoms of Fragile X syndrome.[1][2]

The choice between these or similar compounds for further development will depend on the specific therapeutic indication, the desired clinical endpoint, and the overall safety and tolerability profile. The data presented in this guide provide a foundation for such an evaluation.

References

Analysis of AV22-149: Specificity and Selectivity Profile Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the specificity and selectivity of the entity designated AV22-149 cannot be provided at this time due to the absence of publicly available data. Extensive searches for "this compound" across scientific literature, patent databases, and drug development resources have yielded no specific information regarding its molecular identity, biological targets, or mechanism of action.

The lack of accessible research or documentation on this compound prevents a comparative analysis with alternative molecules or technologies. Consequently, the creation of data tables summarizing quantitative performance, detailing experimental protocols, and visualizing signaling pathways, as requested, is not feasible.

For a thorough evaluation of this compound's performance, detailed experimental data would be required. This would typically include, but is not limited to:

  • Binding Assays: Quantitative measurement of the affinity of this compound to its intended target(s).

  • Enzymatic or Functional Assays: Assessment of the functional consequence of this compound binding to its target(s), such as inhibition or activation.

  • Selectivity Profiling: Screening of this compound against a panel of related and unrelated targets to determine its off-target effects.

  • Cell-based Assays: Evaluation of the activity of this compound in a cellular context to confirm its mechanism of action and assess its cellular potency and potential toxicity.

Without access to studies detailing these aspects of this compound, no objective comparison or data presentation can be formulated. Similarly, the signaling pathways and experimental workflows associated with this compound remain unknown, precluding the generation of the requested Graphviz diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult any internal or proprietary documentation that may be available to them. Should "this compound" be an internal project code or a very recent discovery not yet in the public domain, this would explain the current lack of information.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.